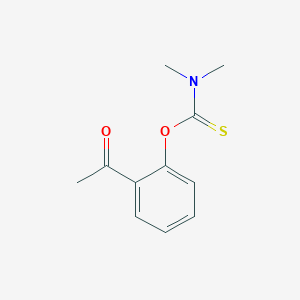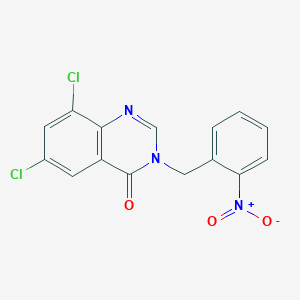![molecular formula C28H31N3O3S2 B12012855 N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 617694-11-8](/img/structure/B12012855.png)
N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dimethylphenyl)-2-[(3Z)-3-(3-Heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamid ist eine komplexe organische Verbindung mit potentiellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist eine einzigartige Struktur auf, die einen Indolring, einen Thiazolidinring und eine Phenylgruppe umfasst, was sie für Forscher in Chemie, Biologie und Medizin zu einem interessanten Forschungsobjekt macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2,4-Dimethylphenyl)-2-[(3Z)-3-(3-Heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamid umfasst in der Regel mehrere Schritte:
Bildung des Thiazolidinrings: Der Thiazolidinring kann durch Reaktion eines geeigneten Amins mit Kohlenstoffdisulfid und einem Alkylhalogenid unter basischen Bedingungen synthetisiert werden.
Indolringsynthese: Der Indolring wird oft durch die Fischer-Indolsynthese synthetisiert, bei der Phenylhydrazin mit einem Aldehyd oder Keton umgesetzt wird.
Kupplungsreaktionen: Der letzte Schritt umfasst die Kupplung der synthetisierten Thiazolidin- und Indolringe mit der Phenylgruppe durch eine Acylierungsreaktion unter Verwendung von Reagenzien wie Essigsäureanhydrid oder Acetylchlorid.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren. Dazu könnten der Einsatz von kontinuierlichen Fließreaktoren, fortschrittliche Reinigungsverfahren wie Chromatographie und eine strenge Kontrolle der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Thiazolidinring, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen in den Indol- und Thiazolidinringen angreifen und diese möglicherweise in Alkohole umwandeln.
Substitution: Die Phenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen, wodurch verschiedene Substituenten in den aromatischen Ring eingeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.
Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) in wasserfreien Lösungsmitteln.
Substitution: Halogene (z. B. Brom, Chlor) in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl3).
Hauptprodukte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Alkoholderivate.
Substitution: Halogenierte Phenylderivate.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuartiger synthetischer Methoden.
Biologie
Biologisch kann die Verbindung aufgrund ihrer Indol- und Thiazolidinreste eine interessante biologische Aktivität aufweisen. Diese Strukturen sind dafür bekannt, mit verschiedenen biologischen Zielstrukturen zu interagieren, was möglicherweise zu Anwendungen in der Arzneimittelforschung und -entwicklung führt.
Medizin
In der Medizin könnte die Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht werden. Das Vorhandensein des Indolrings deutet auf eine mögliche Aktivität als entzündungshemmendes, antimikrobielles oder Antikrebsmittel hin.
Industrie
In der Industrie könnte die Verbindung bei der Entwicklung neuer Materialien oder als Vorläufer bei der Synthese von Farbstoffen, Pigmenten oder anderen Spezialchemikalien eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von N-(2,4-Dimethylphenyl)-2-[(3Z)-3-(3-Heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamid hängt von seiner spezifischen Anwendung ab. Im Allgemeinen könnte die Verbindung mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder DNA interagieren. Der Indolring könnte die Bindung an Tryptophan-Bindungsstellen erleichtern, während der Thiazolidinring mit schwefelhaltigen Biomolekülen interagieren könnte.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting bioactivity due to its indole and thiazolidine moieties. These structures are known to interact with various biological targets, potentially leading to applications in drug discovery and development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. The presence of the indole ring suggests possible activity as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or DNA. The indole ring might facilitate binding to tryptophan-binding sites, while the thiazolidine ring could interact with sulfur-containing biomolecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2,4-Dimethylphenyl)-2-[(3Z)-3-(3-Heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamid
- N-(2,4-Dimethylphenyl)-2-[(3Z)-3-(3-Heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]propionamid
- N-(2,4-Dimethylphenyl)-2-[(3Z)-3-(3-Heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]butyramid
Einzigartigkeit
Die Einzigartigkeit von N-(2,4-Dimethylphenyl)-2-[(3Z)-3-(3-Heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamid liegt in seiner spezifischen Kombination von funktionellen Gruppen und Ringen, die ihm einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
617694-11-8 |
|---|---|
Molekularformel |
C28H31N3O3S2 |
Molekulargewicht |
521.7 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C28H31N3O3S2/c1-4-5-6-7-10-15-30-27(34)25(36-28(30)35)24-20-11-8-9-12-22(20)31(26(24)33)17-23(32)29-21-14-13-18(2)16-19(21)3/h8-9,11-14,16H,4-7,10,15,17H2,1-3H3,(H,29,32)/b25-24- |
InChI-Schlüssel |
DRTXKDHZVXOITH-IZHYLOQSSA-N |
Isomerische SMILES |
CCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C)/SC1=S |
Kanonische SMILES |
CCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[4-(allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12012788.png)



![N-(2,5-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12012821.png)
![N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12012823.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012825.png)
![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012826.png)
![(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12012834.png)
![(5E)-2-(4-ethoxyphenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12012843.png)


